(4-Fluorobenzyl)cyanamide chemical properties and structure
(4-Fluorobenzyl)cyanamide chemical properties and structure
An In-depth Technical Guide to (4-Fluorobenzyl)cyanamide: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of (4-Fluorobenzyl)cyanamide, a specialized organic compound. Given the limited publicly available experimental data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers and drug development professionals. We will delve into its core chemical properties, propose a detailed synthetic pathway grounded in proven methodologies, and explore its potential reactivity and applications.
Core Molecular Identity and Structural Framework
(4-Fluorobenzyl)cyanamide is a monosubstituted cyanamide featuring a 4-fluorobenzyl group attached to one of the nitrogen atoms of the cyanamide moiety. The presence of the fluorine atom on the aromatic ring and the versatile cyanamide functional group (-N-C≡N) makes it a compound of significant interest for synthetic and medicinal chemistry.
The fundamental structure is composed of a benzene ring substituted with a fluorine atom at the para-position, linked to a cyanamide group via a methylene bridge.
Structural Representation
Caption: 2D structure of (4-Fluorobenzyl)cyanamide.
Physicochemical Properties
Direct experimental data for (4-Fluorobenzyl)cyanamide is not extensively reported in the literature.[1] Therefore, the following table summarizes its fundamental identifiers and computed properties sourced from authoritative chemical databases. These predicted values serve as a reliable starting point for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | PubChem[1] |
| IUPAC Name | N-(4-fluorobenzyl)cyanamide | PubChem[1] |
| Monoisotopic Mass | 150.05933 Da | PubChem[1] |
| Molar Mass | 150.15 g/mol | Calculated |
| SMILES | C1=CC(=CC=C1CNC#N)F | PubChem[1] |
| InChI Key | RURIUFPRSUBTIL-UHFFFAOYSA-N | PubChem[1] |
| XlogP (Predicted) | 2.0 | PubChem[1] |
| Predicted CCS ([M+H]⁺) | 128.5 Ų | PubChem[1] |
Synthesis and Mechanistic Insights
The synthesis of monosubstituted cyanamides is well-established in organic chemistry. A highly plausible and efficient route to (4-Fluorobenzyl)cyanamide is via the reaction of a primary amine with a cyanogen halide, a method conceptually related to the von Braun reaction.[2][3]
Proposed Synthetic Pathway: Cyanation of 4-Fluorobenzylamine
The most direct approach involves the reaction of 4-Fluorobenzylamine with cyanogen bromide (BrCN).
Reaction Scheme:
4-Fluorobenzylamine + Cyanogen Bromide → (4-Fluorobenzyl)cyanamide + Hydrobromic Acid
Causality and Experimental Rationale: This pathway is selected for its efficiency and predictability. 4-Fluorobenzylamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.[4] The reaction is typically performed in a non-protic solvent to prevent side reactions and in the presence of a mild base to neutralize the HBr byproduct, driving the reaction to completion. Cyanogen bromide is a highly effective cyano-transfer agent for this transformation, though its toxicity necessitates stringent safety protocols.[4][5]
Caption: Proposed experimental workflow for the synthesis of (4-Fluorobenzyl)cyanamide.
Detailed Experimental Protocol (Proposed)
Safety Warning: Cyanogen bromide is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide exposure kit should be readily available.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzylamine (1.0 eq.)[6] in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve cyanogen bromide (1.05 eq.) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (4-Fluorobenzyl)cyanamide.
Predicted Spectroscopic Signatures for Structural Verification
For a novel or uncharacterized compound, predicting its spectroscopic data is essential for guiding its identification during synthesis.
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¹H NMR: The spectrum is expected to show distinct signals: a multiplet in the aromatic region (approx. δ 7.0-7.4 ppm) corresponding to the four protons of the fluorophenyl ring, likely appearing as two pseudo-doublets due to fluorine coupling. A singlet or a triplet (if coupled to the N-H proton) would appear for the methylene (-CH₂-) protons around δ 4.2-4.5 ppm. A broad singlet for the N-H proton would also be expected, with its chemical shift being concentration-dependent.
-
¹³C NMR: Key signals would include the nitrile carbon (-C≡N) at approximately δ 115-120 ppm, the methylene carbon (-CH₂) around δ 45-50 ppm, and multiple signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant (¹J C-F).
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¹⁹F NMR: A singlet is expected for the fluorine atom, as it has no adjacent fluorine or proton nuclei to couple with significantly over multiple bonds, though long-range proton coupling may cause minor broadening.
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IR Spectroscopy: Characteristic absorption bands are predicted: a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹, a C-F stretch in the 1200-1250 cm⁻¹ region, and an N-H stretch around 3300-3500 cm⁻¹.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 151.0666, consistent with the compound's calculated monoisotopic mass.[1]
Reactivity and Potential Applications
The chemical behavior of (4-Fluorobenzyl)cyanamide is dictated by its two primary functional groups.
Inherent Reactivity
The cyanamide functional group is ambiphilic; it possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile carbon.[7] This duality allows it to participate in a wide range of chemical transformations. It can undergo nucleophilic addition at the nitrile, making it a valuable precursor for synthesizing guanidines, ureas, and various heterocyclic systems.[8] Furthermore, cyanamide exists in tautomeric equilibrium with its carbodiimide form (HN=C=NH), which can be important in certain reactions.[9][10]
Potential Applications in Research and Development
While specific applications for this molecule are not documented, its structure suggests significant potential in several areas:
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Medicinal Chemistry: Fluorinated organic molecules are of paramount importance in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The 4-fluorobenzyl motif is a common feature in pharmaceuticals. The cyanamide group serves as a versatile building block for constructing more complex, biologically active scaffolds.[7][11]
-
Materials Science: Compounds related to (4-Fluorobenzyl)cyanamide, such as 4-Fluorobenzyl cyanide, are used in the development of advanced materials, including polymers and coatings, where the fluorine atom imparts desirable properties.[11][12]
-
Synthetic Intermediates: As a stable and versatile synthon, it can be employed in multicomponent reactions to rapidly build molecular complexity, which is highly valuable in the synthesis of compound libraries for screening purposes.[13]
Conclusion
(4-Fluorobenzyl)cyanamide represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy based on established chemical precedent. Its unique combination of a fluorinated aromatic ring and a reactive cyanamide functional group positions it as a valuable intermediate for researchers in drug development and materials science. The protocols and predictive data herein offer a solid starting point for the practical synthesis and characterization of this compound, paving the way for its potential application in innovative scientific endeavors.
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